[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1354019-36-5
VCID: VC8234908
InChI: InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)14(4)11-6-5-7-15(10-11)8-9-16/h11,16H,5-10H2,1-4H3/t11-/m0/s1
SMILES: CC(C)(C)OC(=O)N(C)C1CCCN(C1)CCO
Molecular Formula: C13H26N2O3
Molecular Weight: 258.36 g/mol

[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

CAS No.: 1354019-36-5

Cat. No.: VC8234908

Molecular Formula: C13H26N2O3

Molecular Weight: 258.36 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester - 1354019-36-5

Specification

CAS No. 1354019-36-5
Molecular Formula C13H26N2O3
Molecular Weight 258.36 g/mol
IUPAC Name tert-butyl N-[(3S)-1-(2-hydroxyethyl)piperidin-3-yl]-N-methylcarbamate
Standard InChI InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)14(4)11-6-5-7-15(10-11)8-9-16/h11,16H,5-10H2,1-4H3/t11-/m0/s1
Standard InChI Key BRWKKMOAWMMRAM-NSHDSACASA-N
Isomeric SMILES CC(C)(C)OC(=O)N(C)[C@H]1CCCN(C1)CCO
SMILES CC(C)(C)OC(=O)N(C)C1CCCN(C1)CCO
Canonical SMILES CC(C)(C)OC(=O)N(C)C1CCCN(C1)CCO

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s molecular formula, C₁₃H₂₆N₂O₃, corresponds to a molecular weight of 258.36 g/mol. Its IUPAC name, tert-butyl N-[(3S)-1-(2-hydroxyethyl)piperidin-3-yl]-N-methylcarbamate, reflects three critical structural features:

  • A piperidine ring with a stereogenic center at the C3 position (S-configuration).

  • A 2-hydroxyethyl group attached to the piperidine nitrogen.

  • A tert-butyl carbamate group linked to the C3-methyl substituent.

The stereochemistry at C3 is pivotal for interactions with chiral biological targets, as enantiomeric forms often exhibit divergent pharmacological profiles .

Stereochemical Significance

The (S)-configuration at C3 ensures optimal spatial orientation of the hydroxyethyl and carbamate groups. This configuration is preserved during synthesis through chiral resolution or asymmetric catalysis, as evidenced by the compound’s isomeric SMILES string:
CC(C)(C)OC(=O)N(C)[C@H]1CCCN(C1)CCO.
The hydroxyethyl group enhances hydrophilicity, while the tert-butyl carbamate contributes to metabolic stability by shielding the carbamate from premature hydrolysis .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of this compound typically involves a multi-step sequence:

  • Piperidine Functionalization: Introduction of the hydroxyethyl group via nucleophilic substitution or reductive amination of a piperidine precursor.

  • Carbamoylation: Reaction with tert-butyl N-methylcarbamoyl chloride in the presence of a base (e.g., triethylamine) to install the carbamate group.

  • Protection/Deprotection Strategies: The tert-butyl group serves as a transient protecting group, removable under acidic conditions (e.g., HCl in dioxane) to yield the free carbamic acid .

Optimization Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at the piperidine nitrogen requires careful control of reaction conditions (e.g., temperature, solvent polarity).

  • Stereochemical Integrity: Chiral auxiliaries or enantioselective catalysts are employed to maintain the (S)-configuration during functionalization steps .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₂₆N₂O₃
Molecular Weight258.36 g/mol
CAS Registry Number1354019-36-5
IUPAC Nametert-butyl N-[(3S)-1-(2-hydroxyethyl)piperidin-3-yl]-N-methylcarbamate
SolubilityModerate in polar aprotic solvents (e.g., DMSO, DMF)
logP (Predicted)1.2

The hydroxyethyl group confers moderate aqueous solubility, while the tert-butyl carbamate enhances lipid membrane permeability, as indicated by the calculated logP value.

Biological and Pharmacological Relevance

Prodrug Applications

As a prodrug, the tert-butyl carbamate can be cleaved in vivo to release the active N-methylcarbamic acid, which may covalently modify target enzymes. This property is exploited in sustained-release formulations to enhance therapeutic duration.

Analytical Characterization

Spectroscopic Data

  • NMR Spectroscopy:

    • ¹H NMR: Peaks at δ 1.4 ppm (tert-butyl), δ 3.4–3.6 ppm (piperidine and hydroxyethyl protons), and δ 4.9 ppm (carbamate NH).

    • ¹³C NMR: Signals at δ 28 ppm (tert-butyl CH₃), δ 80 ppm (carbamate carbonyl), and δ 60–70 ppm (piperidine carbons).

  • Mass Spectrometry: ESI-MS exhibits a dominant [M+H]⁺ ion at m/z 259.4, consistent with the molecular formula.

ParameterRecommendationSource
Storage Conditions-20°C, desiccated, under inert gas
Hazard ClassificationIrritant (skin/eyes)
DisposalIncineration or chemical neutralization

The compound is labeled "For research use only", precluding human or veterinary applications. Personal protective equipment (gloves, goggles) is mandatory during handling.

Comparative Analysis with Structural Analogues

CompoundKey Structural DifferencesBioactivitySource
tert-butyl N-[(3R)-piperidin-3-ylmethyl]carbamateR-configuration at C3, lacks hydroxyethylLower MAGL selectivity
3-(2-Hydroxyethyl)piperidine-1-carboxylic acid tert-butyl esterNo methyl-carbamate groupWeaker enzyme inhibition
[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl esterAminoethyl vs. hydroxyethyl substituentEnhanced receptor binding

The hydroxyethyl group in the target compound uniquely balances hydrophilicity and steric bulk, optimizing interactions with hydrolase active sites .

Future Directions and Modifications

Derivative Synthesis

  • Carbamate Deprotection: Acidic hydrolysis yields the free carbamic acid, enabling conjugation with targeting moieties (e.g., antibodies).

  • Hydroxyethyl Functionalization: Oxidation to a ketone or esterification could modulate solubility and bioavailability.

Therapeutic Exploration

Preclinical studies should evaluate:

  • Neuroinflammatory Models: Efficacy in reducing cytokine release via MAGL/FAAH dual inhibition .

  • Pharmacokinetics: Brain penetration and metabolic stability in rodent models .

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